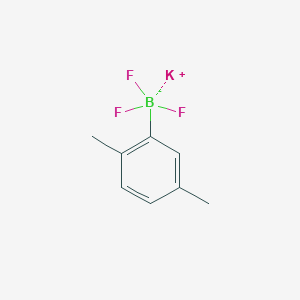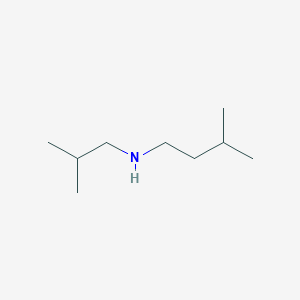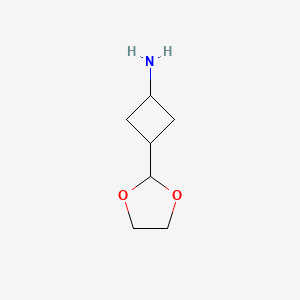
Potassium (2,5-dimethylphenyl)trifluoroborate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Potassium (2,5-dimethylphenyl)trifluoroboranuide is an organotrifluoroborate compound. Organotrifluoroborates are known for their stability and versatility in various chemical reactions, particularly in cross-coupling reactions. This compound is characterized by the presence of a potassium cation and a trifluoroborate anion attached to a 2,5-dimethylphenyl group.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of potassium (2,5-dimethylphenyl)trifluoroboranuide typically involves the reaction of 2,5-dimethylphenylboronic acid with potassium fluoride and boron trifluoride. The reaction is carried out in an inert atmosphere, often under nitrogen or argon, to prevent moisture and oxygen from interfering with the reaction. The reaction mixture is usually stirred at room temperature or slightly elevated temperatures until the reaction is complete.
Industrial Production Methods
In an industrial setting, the production of potassium (2,5-dimethylphenyl)trifluoroboranuide follows similar principles but on a larger scale. The process involves the use of larger reactors and more efficient mixing and temperature control systems to ensure consistent product quality. The final product is typically purified through recrystallization or other suitable purification techniques to achieve the desired purity.
Análisis De Reacciones Químicas
Types of Reactions
Potassium (2,5-dimethylphenyl)trifluoroboranuide undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding boronic acids or other oxidized derivatives.
Reduction: It can be reduced to form borohydrides or other reduced species.
Substitution: The trifluoroborate group can be substituted with other nucleophiles in the presence of suitable catalysts.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.
Substitution: Palladium or nickel catalysts are often employed in cross-coupling reactions, with reagents such as halides or organometallic compounds.
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield boronic acids, while substitution reactions can produce a wide range of substituted phenyl derivatives.
Aplicaciones Científicas De Investigación
Potassium (2,5-dimethylphenyl)trifluoroboranuide has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in various organic synthesis reactions, particularly in Suzuki-Miyaura cross-coupling reactions.
Biology: The compound can be used in the synthesis of biologically active molecules, including pharmaceuticals and agrochemicals.
Medicine: It is involved in the development of new drugs and therapeutic agents.
Industry: The compound is used in the production of advanced materials, including polymers and electronic components.
Mecanismo De Acción
The mechanism of action of potassium (2,5-dimethylphenyl)trifluoroboranuide involves its role as a nucleophilic partner in cross-coupling reactions. The trifluoroborate group acts as a nucleophile, reacting with electrophilic species such as halides or organometallic compounds in the presence of a catalyst. The reaction proceeds through the formation of a transition state, followed by the formation of the final product.
Comparación Con Compuestos Similares
Similar Compounds
- Potassium (2,3-dimethylphenyl)trifluoroboranuide
- Potassium (2,4-dimethylphenyl)trifluoroborate
Uniqueness
Potassium (2,5-dimethylphenyl)trifluoroboranuide is unique due to the specific positioning of the dimethyl groups on the phenyl ring. This positioning can influence the compound’s reactivity and selectivity in chemical reactions, making it distinct from other similar compounds.
Propiedades
Fórmula molecular |
C8H9BF3K |
|---|---|
Peso molecular |
212.06 g/mol |
Nombre IUPAC |
potassium;(2,5-dimethylphenyl)-trifluoroboranuide |
InChI |
InChI=1S/C8H9BF3.K/c1-6-3-4-7(2)8(5-6)9(10,11)12;/h3-5H,1-2H3;/q-1;+1 |
Clave InChI |
QHAOTFAZHHHACQ-UHFFFAOYSA-N |
SMILES canónico |
[B-](C1=C(C=CC(=C1)C)C)(F)(F)F.[K+] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.











![4,4,4-Trifluoro-2-[methyl(phenylmethoxycarbonyl)amino]butanoic acid](/img/structure/B13508023.png)



![6-(Methylthio)-1H-pyrazolo[3,4-d]pyrimidin-3-amine](/img/structure/B13508058.png)
